molecular formula C17H17ClN2O3S B2493639 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide CAS No. 1005299-67-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide

Cat. No. B2493639
CAS RN: 1005299-67-1
M. Wt: 364.84
InChI Key: OOBVRDLDNLPPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, including structures analogous to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide, involves designing and synthesizing new compounds potentially for imaging brain diseases using positron emission tomography (PET) ligands. The report includes the crystal structure of a potent compound, highlighting its relevance in chemical synthesis and structural analysis (Gao et al., 2006).

Molecular Structure Analysis

Structural elucidation of similar compounds, such as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamide, reveals details about inhibitor binding to human carbonic anhydrases, which is valuable for designing selective inhibitors for therapeutic targets. This analysis provides insight into the structural basis for the interaction between the compound and protein targets (Mader et al., 2011).

Chemical Reactions and Properties

Research into the synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides showcases the chemical reactivity and potential therapeutic applications of these compounds, providing a basis for understanding the chemical reactions and properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide derivatives (Abbasi et al., 2019).

Physical Properties Analysis

The crystal structure and physical properties of closely related compounds are explored, including the V-shape molecular geometry and hydrogen bonding interactions, which are crucial for understanding the physical characteristics of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The antimicrobial activity and chemical properties of tetrahydroquinoline compounds derived from 4-Aminobenzenesulfonamid, which share structural similarities with the compound of interest, demonstrate the relevance of these studies in understanding the chemical behavior and potential applications of such compounds (Kadhim & Khammas, 2014).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-4-5-13-11-14(8-9-16(13)20)19-24(22,23)17-7-3-2-6-15(17)18/h2-3,6-9,11,19H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBVRDLDNLPPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.